molecular formula C6H8ClN3 B13315837 1-(5-Chloropyrimidin-2-YL)ethan-1-amine CAS No. 944902-32-3

1-(5-Chloropyrimidin-2-YL)ethan-1-amine

Cat. No.: B13315837
CAS No.: 944902-32-3
M. Wt: 157.60 g/mol
InChI Key: RIVDKPXWXNEIHC-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropyrimidin-2-YL)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-chloropyrimidine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted pyrimidines.
  • Oxidation reactions produce N-oxides.
  • Reduction reactions result in reduced pyrimidine derivatives.

Scientific Research Applications

1-(5-Chloropyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-(2-Chloropyrimidin-5-yl)ethan-1-amine: Similar structure but different position of the chlorine atom.

    1-(5-Bromopyrimidin-2-yl)ethan-1-amine: Bromine instead of chlorine.

    1-(5-Fluoropyrimidin-2-yl)ethan-1-amine: Fluorine instead of chlorine.

Uniqueness: 1-(5-Chloropyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the 5-position of the pyrimidine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.

Properties

CAS No.

944902-32-3

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

1-(5-chloropyrimidin-2-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3

InChI Key

RIVDKPXWXNEIHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)Cl)N

Origin of Product

United States

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